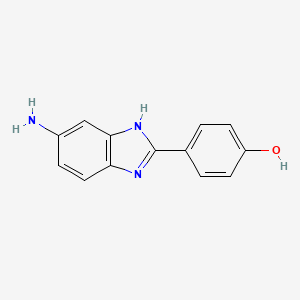

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

CAS No.: 435341-99-4

Cat. No.: VC1980554

Molecular Formula: C13H12ClN3O

Molecular Weight: 261.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 435341-99-4 |

|---|---|

| Molecular Formula | C13H12ClN3O |

| Molecular Weight | 261.70 g/mol |

| IUPAC Name | 4-(6-amino-1H-benzimidazol-2-yl)phenol;hydrochloride |

| Standard InChI | InChI=1S/C13H11N3O.ClH/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8;/h1-7,17H,14H2,(H,15,16);1H |

| Standard InChI Key | ROSIZAQIQNULMO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O.Cl |

Introduction

Chemical Structure and Properties

Molecular Details

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is identified by the CAS number 435341-99-4 and possesses distinctive chemical characteristics that define its behavior in various environments .

| Parameter | Value |

|---|---|

| CAS Number | 435341-99-4 |

| Molecular Formula | C₁₃H₁₁N₃O |

| Molecular Weight | 225.25 g/mol |

| IUPAC Name | 4-(6-amino-1H-benzimidazol-2-yl)phenol |

| SMILES Notation | NC1=CC2=C(NC(=N2)C2=CC=C(O)C=C2)C=C1 |

The compound's empirical formula indicates the presence of 13 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom, arranged in a specific configuration that gives the molecule its characteristic properties .

Physical Properties

The physical properties of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol influence its behavior in various experimental settings and its potential for different applications.

| Property | Value |

|---|---|

| Physical State | Solid |

| Density | 1.362 g/cm³ |

| Boiling Point | 404.2°C at 760 mmHg |

| Flash Point | 198.3°C |

| PSA | 74.93000 |

| LogP | 3.09890 |

These physical properties, particularly its LogP value of 3.09890, suggest moderate lipophilicity, which may influence its ability to penetrate cell membranes and interact with biological targets .

Structural Features

The compound features a unique combination of functional groups that contribute to its chemical reactivity and biological activities. The benzimidazole core consists of a benzene ring fused to an imidazole ring, creating a planar, aromatic heterocyclic system. This core structure is connected to a phenol group at position 2 of the benzimidazole, while an amino group is attached at position 5 .

The presence of these functional groups creates potential for hydrogen bonding interactions, with the phenolic hydroxyl and the amino group serving as hydrogen bond donors, and the nitrogen atoms in the benzimidazole ring as hydrogen bond acceptors. These features may play crucial roles in the compound's interactions with biological targets.

Synthesis Methods

Specific Synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

The synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol likely involves the condensation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid with 4-amino-1,2-phenylenediamine under acidic conditions . This reaction would allow for the direct incorporation of both the phenolic and amino functional groups in the desired positions.

More recently, researchers have explored milder conditions for benzimidazole synthesis, including:

-

Metal-catalyzed approaches using Fe/S catalytic redox condensation methods .

-

Nano-catalyst mediated reactions, such as those employing ZnO nanoparticles .

-

Visible light-mediated photocatalyst-free synthesis methods, as indicated by recent developments in the field .

| Biological Activity | Evidence and Potential |

|---|---|

| Antibacterial | Benzimidazole derivatives generally demonstrate activity against various bacterial strains |

| Antiviral | The compound's structure suggests potential interaction with viral proteins |

| Anticancer | Similar benzimidazole derivatives have shown antiproliferative effects |

| Enzyme Inhibition | Being investigated as a potential enzyme inhibitor |

Research Findings and Mechanisms

Studies suggest that 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol may function as a biochemical probe and enzyme inhibitor. Its ability to interact with specific molecular targets suggests it may have therapeutic applications in treating various diseases, although detailed mechanisms of action remain to be fully elucidated.

Compounds like 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol can potentially modulate enzyme activity by binding to specific sites, leading to changes in metabolic pathways. This makes them candidates for further research in drug development.

The amino group at position 5 of the benzimidazole ring may confer additional hydrogen bonding capabilities, potentially enhancing interactions with biological targets. Similarly, the phenolic hydroxyl group provides another site for hydrogen bonding and possible chemical modification, which could be exploited for structure-activity relationship studies.

Related Compounds and Derivatives

Dihydrochloride Salt

A notable derivative is 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride, which has the molecular formula C₁₃H₁₃Cl₂N₃O and a molecular weight of 298.16 g/mol. This salt form may offer improved solubility characteristics in aqueous media, which can be advantageous for certain research applications.

Structurally Similar Compounds

Several compounds share structural similarities with 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol:

| Compound | Structural Features | Distinctions |

|---|---|---|

| 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol | Contains an additional methoxy group | May exhibit altered solubility and biological activity profiles |

| 4-(1H-benzoimidazol-2-yl)phenol | Lacks the amino group at position 5 | May have different biological target specificity |

| 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol | Different positions of functional groups | May demonstrate altered reactivity patterns |

These structural analogs provide opportunities for comparative studies to understand the structure-activity relationships of this class of compounds .

Future Research Directions

Mechanistic Studies

Future research should focus on elucidating the specific interactions between 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol and biological targets. Understanding the binding modes and mechanisms of action will be crucial for developing this compound for potential therapeutic applications.

Synthesis Optimization

Optimizing synthesis methods to improve yield and purity will be essential for large-scale applications. This may involve exploring novel catalysts, milder reaction conditions, or alternative synthetic routes that allow for more efficient production.

Structure-Activity Relationship Studies

Developing a series of derivatives with systematic modifications to the core structure could help identify which structural features are essential for biological activity. This approach may lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Preclinical Evaluation

Exploring the efficacy and safety of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in preclinical models will be a necessary step toward potential therapeutic development. This includes assessments of toxicity, pharmacokinetics, and in vivo efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume